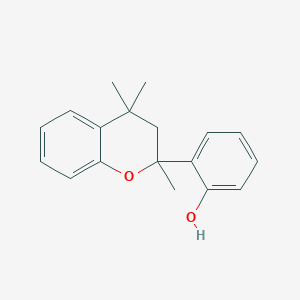

2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

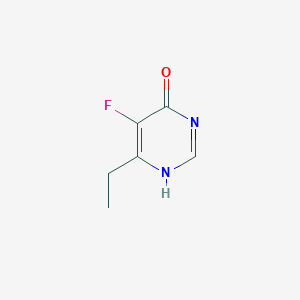

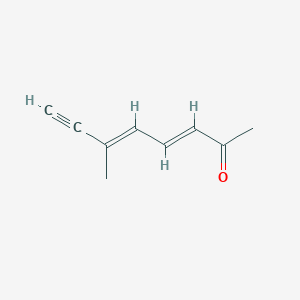

The synthesis of coumarin heterocycles, which includes 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound is based on the coumarin ring system. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .Chemical Reactions Analysis

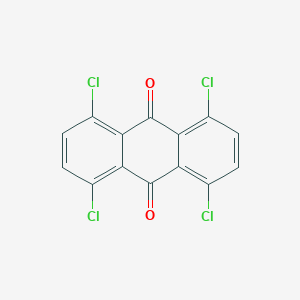

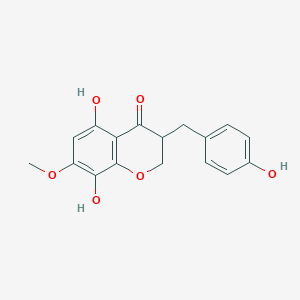

The chemical reactions involving this compound are part of the broader field of coumarin chemistry. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .科学的研究の応用

Synthesis and Chemical Properties

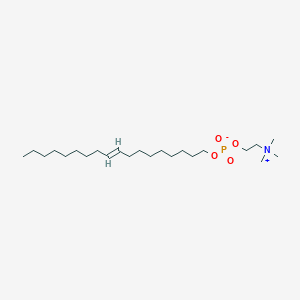

Chromene derivatives, including compounds structurally related to 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol, are synthesized through several chemical reactions, demonstrating their versatility and potential for diverse applications. For example, 2-imidoylphenols serve as precursors for molecules with antifungal properties and are used in the synthesis of 4H-chromen-4-ylidenamines, showcasing their significance in organic chemistry and potential medicinal applications (Cimarelli, Palmieri, & Volpini, 2001). Additionally, various 2,2-dimethyl-2H-chromenes have been prepared through a catalyzed reaction, indicating the chemical versatility and synthetic interest in chromene derivatives for further exploration in catalysis and material science (Prado, Janin, & Bost, 2006).

Applications in Catalysis and Organic Synthesis

Chromene derivatives are utilized in catalysis and organic synthesis, highlighting their importance in facilitating chemical reactions. For instance, the synthesis of diversely functionalized 2H-chromenes through Pd-catalyzed cascade reactions demonstrates their role in creating complex organic molecules, which could be significant for pharmaceutical synthesis and material science (Song, Gao, Zhang, & Fan, 2018). The recyclization of carbonyl-substituted 4H-chromenes into ortho-hydroxybenzylpyrimidines via the action of amidines and guanidine shows a novel method for synthesizing compounds that could have biological activity or serve as intermediates in drug discovery (Popova, Sakhnenko, Arbuzova, Osyanin, Osipov, & Klimochkin, 2016).

Antimicrobial Activity and Potential Therapeutic Applications

Some chromene derivatives exhibit antimicrobial activity, suggesting their potential as therapeutic agents. A study on microwave-assisted synthesis of novel chromen-4-ones demonstrated their efficacy against certain bacterial and fungal strains, indicating the possibility of developing new antimicrobial drugs based on chromene structures (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016).

将来の方向性

特性

IUPAC Name |

2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-4-6-10-15(13)19)20-16-11-7-5-9-14(16)17/h4-11,19H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXUDDFJZAJGAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC2=CC=CC=C21)(C)C3=CC=CC=C3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)